

The Selective COX-2 Inhibitor COX-2-IN-36: A

Technical Overview

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Compound of Interest		
Compound Name:	COX-2-IN-36	
Cat. No.:	B1676611	Get Quote

Introduction

Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, is a critical mediator of inflammatory processes through its role in the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. This distinction has driven the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), with the therapeutic goal of mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. This technical guide provides an in-depth overview of a specific selective COX-2 inhibitor, COX-2-IN-36, for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Compound Name: COX-2-IN-36

• Systematic Name: (5S)-5-ethyl-5-methyl-4-(4-methylsulfonylphenyl)-3-propan-2-yloxyfuran-2(5H)-one

CAS Number: 189954-93-6

Molecular Formula: C17H22O5S



Molecular Weight: 338.42 g/mol

Biological Activity

COX-2-IN-36 is a potent and specific inhibitor of the COX-2 enzyme.[1][2] The inhibitory activity of **COX-2-IN-36** has been quantified through in vitro enzyme assays, with the key findings summarized in the tables below.

In Vitro Inhibitory Activity

Compound	Target	IC50 (μM)
COX-2-IN-36	COX-2	0.4

Table 1: In vitro inhibitory concentration (IC50) of COX-2-IN-36 against the COX-2 enzyme.

Selectivity Profile

A crucial parameter for a selective COX-2 inhibitor is its differential activity against COX-1 and COX-2. The selectivity index, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, provides a quantitative measure of this selectivity.

Compound	COX-1 IC50 (µM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)
COX-2-IN-36 ((S)-enantiomer)	86	0.4	215
(R)-enantiomer	>100	-	-

Table 2: COX-1 and COX-2 inhibitory activities and the calculated selectivity index for **COX-2-IN-36**.

The data indicates that **COX-2-IN-36** is highly selective for the COX-2 enzyme, with a selectivity index of 215. The (S)-enantiomer is the biologically active form of the molecule.

Experimental Protocols



In Vitro COX Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

- 1. Reagents and Materials:
- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Cofactors (e.g., hematin, epinephrine)
- Test compound (COX-2-IN-36) dissolved in a suitable solvent (e.g., DMSO)
- Detection system (e.g., ELISA for prostaglandin E2, or a fluorometric or colorimetric probe)
- 2. Assay Procedure:
- Prepare a series of dilutions of the test compound.
- In a multi-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2).
- Add the diluted test compound or vehicle control to the respective wells.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
- Initiate the enzymatic reaction by adding a solution of arachidonic acid.
- Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
- Stop the reaction using a suitable agent (e.g., a solution of stannous chloride or a strong acid).
- Quantify the amount of prostaglandin produced using the chosen detection method.



- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

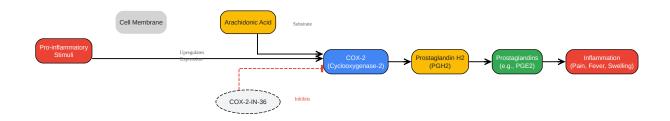
Synthesis of COX-2-IN-36

The synthesis of **COX-2-IN-36** is a multi-step process that involves the enantioselective synthesis of a key intermediate followed by its elaboration to the final product. A practical enantioselective synthesis has been reported, and the following is a high-level summary of a potential synthetic route.

- Preparation of the Core Lactone Structure: The synthesis likely begins with the construction of a substituted furanone (lactone) ring system.
- Introduction of the Sulfonylphenyl Moiety: The 4-(methylsulfonyl)phenyl group, a common feature in many selective COX-2 inhibitors, is introduced onto the lactone core.
- Enantioselective Alkylation: A key step involves the enantioselective alkylation at the 5-position of the furanone ring to introduce the ethyl and methyl groups with the desired (S)-stereochemistry. This step is crucial for the biological activity of the final compound.
- Formation of the Enol Ether: The final step is the formation of the isopropoxy enol ether at the 3-position of the lactone ring.

Visualizations Signaling Pathway



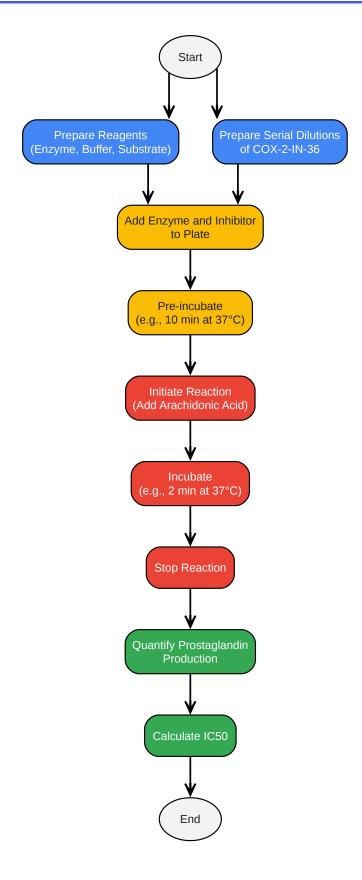


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Caption: The COX-2 signaling pathway leading to inflammation.

Experimental Workflow



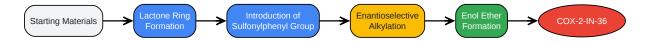


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Caption: Workflow for the in vitro COX-2 inhibition assay.



Logical Relationship



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Caption: Logical flow of the synthesis of **COX-2-IN-36**.

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